Boc-Lysinol(Z)

Descripción general

Descripción

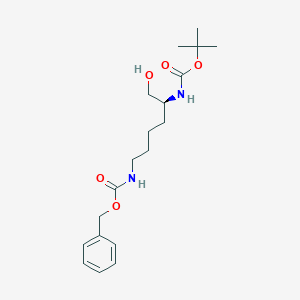

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, also known as (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, is a useful research compound. Its molecular formula is C19H30N2O5 and its molecular weight is 366.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Boc-Lysinol(Z) se usa comúnmente en la síntesis de péptidos . El grupo terc-butiloxicarbonilo (Boc) es uno de los grupos protectores de amina más utilizados en reacciones de múltiples pasos en química orgánica sintética, así como en la síntesis de péptidos .

Producción de Monómeros Funcionales

Boc-Lysinol(Z) se puede usar en la producción de monómeros funcionales a partir de lisina, que luego se aplican en polímeros de alto valor . Estos monómeros a base de lisina son de creciente interés en productos farmacéuticos, salud humana, procesos textiles, control de incendios y fabricación electrónica .

Desprotección N-Boc

Boc-Lysinol(Z) se puede usar en un método eficiente y sostenible para la desprotección N-Boc . Este proceso permite la desprotección de una amplia variedad de derivados N-Boc con excelentes rendimientos .

Reacciones de Cruz-Benzoína

Boc-Lysinol(Z) se puede usar en reacciones de cruz-benzoína catalizadas por N-heterociclocarbeno quimio- y diastereoselectivas . Este proceso se utiliza en la producción de diversos productos químicos.

Química Verde

El uso de Boc-Lysinol(Z) se alinea con los principios de la química verde, cuyo objetivo es eliminar o al menos disminuir el uso de sustancias potencialmente peligrosas . Esto hace que los procesos que involucran Boc-Lysinol(Z) sean más ecológicos.

Investigación Bioquímica

Boc-Lysinol(Z) se utiliza en la investigación bioquímica debido a su estructura química única . Se utiliza en varios experimentos y estudios para comprender sus propiedades y aplicaciones potenciales.

Mecanismo De Acción

Boc-Lysinol(Z), also known as BOC-L-LYS(Z)-OL or (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, is a compound with a molecular formula of C19H30N2O5 . This article will delve into the mechanism of action of Boc-Lysinol(Z), covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Biochemical Pathways

It’s known that this compound plays a role in solid-phase peptide synthesis (spps), where it’s used to make peptides containing nepsilon protected lysyl side chains .

Actividad Biológica

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, also known by its CAS number 82689-20-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 366.45 g/mol

- Purity : Typically around 96%

- Storage Conditions : Sealed in dry conditions at 2-8°C

The biological activity of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate is primarily attributed to its interaction with various biological targets. It is hypothesized to function as a neuroprotective agent, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammation.

Neuroprotective Effects

Research indicates that compounds similar to (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate exhibit neuroprotective properties. For instance, hydroxypyridinone-diamine hybrids have shown promise in protecting neuronal cells from oxidative stress and apoptosis. Studies suggest that this compound may enhance neuronal survival and function under stress conditions by modulating intracellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to influence cellular processes such as apoptosis and inflammation. For example:

- Cell Viability Assays : The compound has been tested on various neuronal cell lines, showing improved cell survival rates when exposed to neurotoxic agents.

- Inflammatory Response : It has been observed to downregulate pro-inflammatory cytokines in activated microglia, suggesting an anti-inflammatory mechanism.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Increased cell viability under stress | |

| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 | |

| Apoptosis Inhibition | Decreased markers of apoptosis |

Case Study 1: Neuroprotection in Animal Models

A study involving animal models of neurodegenerative diseases demonstrated that administration of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate resulted in significant improvements in behavioral tests assessing cognitive function. Histological analyses revealed reduced neuronal loss in treated animals compared to controls.

Case Study 2: In Vitro Neuroinflammation Model

In an in vitro model using lipopolysaccharide (LPS)-stimulated microglia, the compound significantly reduced the expression of inflammatory markers such as iNOS and COX-2. This suggests that (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate may be effective in mitigating neuroinflammation.

Propiedades

IUPAC Name |

benzyl N-[(5S)-6-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(24)21-16(13-22)11-7-8-12-20-17(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16,22H,7-8,11-14H2,1-3H3,(H,20,23)(H,21,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAPMZGXJGUYNO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448233 | |

| Record name | Benzyl tert-butyl [(5S)-6-hydroxyhexane-1,5-diyl]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82689-20-1 | |

| Record name | Phenylmethyl N-[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-hydroxyhexyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82689-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl tert-butyl [(5S)-6-hydroxyhexane-1,5-diyl]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.